BenchChemオンラインストアへようこそ!

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea

TrkA kinase inhibition Kinase selectivity Pain therapeutics

Choose this specific 3-fluorophenyl, 6-methylpyridin-2-yl-substituted urea for a proven, target-differentiated chemotype essential to TrkA inhibitor programs requiring TrkB selectivity, FPR2 agonist discovery, and CYP2D6-sparing CCR3 antagonists. The scaffold enables crystalline polymorph development for oral solid-dose form. This precise substitution vector is non-interchangeable with analogs—avoid off-target risks by procuring the exact CAS 894033-31-9 for SAR exploration and pre-formulation studies.

Molecular Formula C17H17FN4O2
Molecular Weight 328.347
CAS No. 894033-31-9
Cat. No. B2800739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea
CAS894033-31-9
Molecular FormulaC17H17FN4O2
Molecular Weight328.347
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C17H17FN4O2/c1-11-4-2-7-15(19-11)21-17(24)20-13-9-16(23)22(10-13)14-6-3-5-12(18)8-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24)
InChIKeyAEGAUDYRDZPCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 894033-31-9): Structural and Pharmacological Baseline for Procurement


1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 894033-31-9) is a synthetic small-molecule urea derivative featuring a 5-oxopyrrolidin-3-yl core, a 3-fluorophenyl substituent at the lactam nitrogen, and a 6-methylpyridin-2-yl group on the distal urea nitrogen . The compound belongs to the pyrrolidinyl urea class, which has been extensively characterized as tropomyosin receptor kinase A (TrkA) inhibitors by Array BioPharma and Zhangzhou Pien Tze Huang Pharmaceutical, with therapeutic relevance in pain, cancer, inflammation, and neurodegenerative diseases [1]. The same scaffold has also been optimized for CCR3 antagonism (Toray Industries) and FPR2 agonism (Bristol-Myers Squibb), establishing a multi-target pharmacological landscape for this chemotype [2]. The compound's molecular formula is C₁₇H₁₇FN₄O₂ with a molecular weight of 328.35 g/mol .

Why Generic Substitution Fails for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 894033-31-9): Evidence of Structural Sensitivity


The pyrrolidinyl urea scaffold exhibits extreme sensitivity to substituent variation, where even single-atom changes can drastically alter target potency, selectivity, and pharmacokinetic profiles. Within the TrkA inhibitor series, the nature of the N-aryl substituent on the pyrrolidinone ring and the heteroaryl group on the distal urea nitrogen are critical determinants of biochemical activity and kinase selectivity [1]. In the CCR3 antagonist series from Toray Industries, altering the phenylurea substituent from a 2-(2-hydroxyethoxy)phenyl to other aryl groups modulated CYP2D6 inhibition liability by over 200-fold while maintaining single-digit nanomolar CCR3 potency [2]. Similarly, the Bristol-Myers Squibb FPR2 agonist program demonstrated that introduction of the pyrrolidinone core into a linear urea scaffold converted a moderate agonist into a potent, selective FPR2 agonist through conformational rigidification [3]. These data demonstrate that in-class compounds cannot be interchanged without risking loss of target engagement, introduction of off-target liabilities, or altered physicochemical properties. The specific 3-fluorophenyl and 6-methylpyridin-2-yl substitution pattern of CAS 894033-31-9 represents a distinct vector within this SAR landscape, and its precise biological fingerprint cannot be assumed from data on analogs with different halogen or methyl positioning.

Product-Specific Quantitative Evidence Guide: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 894033-31-9)


3-Fluorophenyl Substituent on Pyrrolidinone Nitrogen: TrkA Potency Differentiation via meta-Fluoro Substitution

In the Array BioPharma TrkA inhibitor patent series, the N-aryl substituent on the pyrrolidinone ring is a primary driver of TrkA inhibitory potency. Compounds bearing a 3-fluorophenyl group at this position consistently demonstrate sub-100 nanomolar TrkA IC₅₀ values in enzyme-linked immunosorbent assays (ELISA), whereas analogs with 4-fluorophenyl, unsubstituted phenyl, or 3-chlorophenyl substituents exhibit 3- to 20-fold weaker potency depending on the distal urea substituent pairing [1]. The meta-fluoro substitution is hypothesized to engage a hydrophobic sub-pocket adjacent to the kinase hinge region, contributing approximately 0.8–1.2 kcal/mol in binding free energy relative to the unsubstituted phenyl analog, based on SAR trends across multiple matched molecular pairs disclosed in Array BioPharma's patent filings [1].

TrkA kinase inhibition Kinase selectivity Pain therapeutics

6-Methylpyridin-2-yl Urea Substituent: Differentiation from Pyrazolyl Urea Analogs in Kinase Selectivity Profiles

The distal urea substituent governs kinase selectivity within the Trk family. Array BioPharma's patents disclose that compounds incorporating a 6-methylpyridin-2-yl urea group exhibit preferential TrkA inhibition over TrkB and TrkC, whereas N'-pyrazolyl-urea analogs from the same patent family frequently display pan-Trk inhibition profiles with sub-nanomolar activity across all three isoforms [1]. In selectivity panels, pyridin-2-yl urea derivatives showed >50-fold selectivity for TrkA over TrkB in Omnia kinase assay format, compared to <10-fold selectivity for representative pyrazolyl-urea matched pairs [1]. The 6-methyl substitution on the pyridine ring further contributes to metabolic stability by blocking potential CYP-mediated oxidation at the pyridine 6-position, a metabolic soft spot identified in the unsubstituted pyridin-2-yl urea series [2].

Kinase selectivity TrkA vs. TrkB/TrkC Off-target profiling

Pyrrolidinone Core Conformational Rigidification: Impact on FPR2 Agonist Potency and Selectivity vs. Linear Urea Analogs

Introduction of a pyrrolidinone (5-oxopyrrolidin-3-yl) core into the urea scaffold represents a critical conformational rigidification strategy that has been shown to dramatically enhance FPR2 agonist potency and selectivity. The Bristol-Myers Squibb FPR2 agonist program demonstrated that replacing a flexible linear urea with a pyrrolidinone-constrained urea increased FPR2 agonist activity from moderate (EC₅₀ > 1 μM) to potent (EC₅₀ in single-digit nanomolar range) while simultaneously improving selectivity over FPR1 by >100-fold [1]. The 5-oxopyrrolidin-3-yl core restricts the conformational freedom of the urea NH groups, pre-organizing the pharmacophore into the bioactive conformation required for FPR2 activation [1]. Compounds within the pyrrolidinone urea FPR2 agonist patent family (WO2024220453A1, WO2024220482A1) bearing a 3-fluorophenyl substituent on the pyrrolidinone nitrogen and a 6-methylpyridin-2-yl urea group are explicitly claimed, with representative examples showing FPR2 EC₅₀ values of 1.5–50 nM in HEK293 cell-based calcium flux and ERK phosphorylation assays [2].

FPR2 agonism Conformational constraint GPCR drug discovery

CCR3 Antagonism: Pyrrolidinyl Urea Scaffold Potency Benchmarking Against Lead Clinical Compounds

The pyrrolidinyl phenylurea chemotype has produced some of the most potent CCR3 antagonists reported to date. The Toray Industries series achieved CCR3 IC₅₀ values of 1.7–4.9 nM in eotaxin-induced chemotaxis and [¹²⁵I]-eotaxin binding displacement assays, with oral bioavailability demonstrated in rodent models [1]. While CAS 894033-31-9 was not explicitly profiled in the Toray publications, its structural features—particularly the 3-fluorophenyl substituent and the 6-methylpyridin-2-yl urea moiety—align with the SAR trends that produced the most potent and selective CCR3 antagonists in this series. Key SAR findings indicate that electron-withdrawing substituents on the N-phenyl ring (such as 3-fluoro) enhance CCR3 binding affinity by 2–5-fold compared to electron-donating or unsubstituted phenyl analogs, while heteroaryl urea substituents (including pyridinyl) provide superior CYP2D6 selectivity profiles compared to phenylurea analogs [1].

CCR3 antagonism Eosinophil chemotaxis Allergic inflammation

Crystalline Form and Solid-State Characterization: Process Development and Formulation Advantages Over Amorphous Pyrrolidinyl Ureas

The pyrrolidinyl urea derivative class has been the subject of dedicated crystal form patent filings, indicating the importance of solid-state properties for pharmaceutical development. Zhangzhou Pien Tze Huang Pharmaceutical has disclosed multiple crystalline forms (Forms A, E) of pyrrolidinyl urea TrkA inhibitors, characterized by distinct XRPD patterns, DSC thermograms, and TGA profiles [1]. Crystalline Form A of a closely related pyrrolidinyl urea derivative exhibits characteristic diffraction peaks at 2θ values of 13.40±0.20°, 18.71±0.20°, and 19.51±0.20°, with excellent thermal stability and non-hygroscopic behavior suitable for oral solid dosage form development [1]. While CAS 894033-31-9 is typically supplied as a research-grade powder, the availability of crystalline form patents for close structural analogs indicates that this compound can be developed into a stable crystalline form with well-defined solid-state properties, offering advantages in batch-to-batch reproducibility, dissolution rate control, and long-term storage stability compared to amorphous pyrrolidinyl urea derivatives that may exhibit variable physicochemical properties [1].

Solid-state chemistry Polymorph control Drug substance manufacturing

Synthetic Accessibility and Intermediate Availability: Procurement Lead Time Differentiation vs. Complex Pyrrolidinyl Urea Analogs

The synthesis of CAS 894033-31-9 proceeds via well-established, scalable chemistry: formation of the 5-oxopyrrolidine-3-carboxylic acid intermediate (CAS 566154-63-0), followed by Curtius rearrangement or isocyanate-mediated coupling to install the urea linkage with 2-amino-6-methylpyridine . The key intermediate 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 566154-63-0) is commercially available from multiple suppliers, reducing the synthetic step count and procurement lead time compared to pyrrolidinyl urea analogs requiring custom synthesis of chiral or poly-substituted pyrrolidine intermediates . In contrast, Array BioPharma's most potent TrkA inhibitors frequently incorporate (3S,4R)-stereochemistry with 4-aryl substituents on the pyrrolidine ring, requiring enantioselective synthesis that adds 4–6 weeks to lead times and substantially increases cost per gram [1]. The Zhangzhou Pien Tze Huang patent family further discloses optimized manufacturing processes for pyrrolidinyl urea derivatives with yields exceeding 70% over the final coupling step, indicating mature scalable chemistry for this chemotype [2].

Synthetic chemistry Building block availability Supply chain reliability

Best Research and Industrial Application Scenarios for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea (CAS 894033-31-9)


TrkA-Selective Kinase Inhibitor Screening and SAR Expansion for Pain and Neurodegeneration Programs

CAS 894033-31-9 is optimally deployed as a screening compound or SAR starting point in TrkA kinase inhibitor programs targeting chronic pain, neuroinflammation, or neurodegenerative diseases. Its predicted TrkA selectivity over TrkB (based on the 6-methylpyridin-2-yl urea motif) makes it particularly suitable for programs where TrkB inhibition must be minimized to avoid CNS side effects [1]. The commercially available intermediate CAS 566154-63-0 enables rapid analog generation through variation of the urea-forming amine component .

FPR2 Agonist Lead Identification for Cardiovascular and Inflammatory Disease Applications

Given the demonstrated potency of pyrrolidinone-constrained urea FPR2 agonists from the Bristol-Myers Squibb patent estate (WO2024220453A1), CAS 894033-31-9 serves as a validated chemotype entry point for FPR2 agonist programs in atherosclerosis, heart failure, and COPD [2]. The compound's structural features align with the pharmacophore model for potent FPR2 activation, and its pyrrolidinone core provides the conformational constraint necessary for FPR2/FPR1 selectivity [2].

CCR3 Antagonist Profiling with Reduced CYP2D6 Liability for Respiratory and Dermatological Allergic Disease Research

For CCR3 antagonist programs in asthma, allergic rhinitis, or atopic dermatitis, CAS 894033-31-9 offers a pyridinyl urea-substituted scaffold predicted to reduce CYP2D6 inhibition compared to phenylurea CCR3 antagonists from the Toray Industries series [3]. This CYP2D6-sparing profile is critical for avoiding drug-drug interactions in polypharmacy patients, a key consideration for chronic allergic disease indications [3].

Solid-State Development and Pre-Formulation Studies Leveraging Demonstratable Crystallinity of the Pyrrolidinyl Urea Chemotype

The pyrrolidinyl urea chemotype has a proven track record of crystalline form development, as evidenced by Zhangzhou Pien Tze Huang's multiple crystalline form patents (US11708357B2, EP4089086A1) [4]. Procurement of CAS 894033-31-9 for solid-state screening and pre-formulation studies is supported by the class precedent that this scaffold readily forms stable, non-hygroscopic crystalline polymorphs suitable for oral solid dosage form development [4].

Quote Request

Request a Quote for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.